molecular formula C23H16BrNO2 B10887632 (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate

Cat. No.: B10887632
M. Wt: 418.3 g/mol
InChI Key: ULWMOZZBQGDDAL-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-methanol derivatives .

Scientific Research Applications

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of histone deacetylases, leading to changes in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the bromophenyl group.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the carboxylate ester.

    Quinoline-4-carboxylic acid: A simpler derivative without the phenyl substituents.

Uniqueness

(3-Bromophenyl)methyl 2-phenylquinoline-4-carboxylate is unique due to the presence of both bromophenyl and phenyl groups, which can enhance its biological activity and chemical reactivity. This structural complexity allows for a broader range of applications compared to simpler quinoline derivatives .

Properties

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3 g/mol

IUPAC Name

(3-bromophenyl)methyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H16BrNO2/c24-18-10-6-7-16(13-18)15-27-23(26)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-14H,15H2

InChI Key

ULWMOZZBQGDDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC(=CC=C4)Br

Origin of Product

United States

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